molecular formula C12H13NO3 B13874683 Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate CAS No. 54756-29-5

Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate

Cat. No.: B13874683
CAS No.: 54756-29-5
M. Wt: 219.24 g/mol
InChI Key: WBDVKMSBTZRIJN-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is an organic compound with the molecular formula C12H13NO3 It is known for its unique structure, which includes a pyridine ring and a butanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate can be synthesized through a condensation reaction between pyridine-3-carbaldehyde and ethyl acetoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate involves its interaction with specific molecular targets. The compound exhibits antimicrobial activity by binding to bacterial enzymes and disrupting their function. It also shows cytotoxic effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-oxo-2-[(pyridin-3-yl)methylidene]butanoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

54756-29-5

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 3-oxo-2-(pyridin-3-ylmethylidene)butanoate

InChI

InChI=1S/C12H13NO3/c1-3-16-12(15)11(9(2)14)7-10-5-4-6-13-8-10/h4-8H,3H2,1-2H3

InChI Key

WBDVKMSBTZRIJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CN=CC=C1)C(=O)C

Origin of Product

United States

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